Synthesis of Acetylenedicarboxylic Acid from meso-Dibromosuccinic Acid: A Technical Guide
Synthesis of Acetylenedicarboxylic Acid from meso-Dibromosuccinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of acetylenedicarboxylic acid from meso-dibromosuccinic acid. The core of this process lies in a twofold elimination reaction, specifically a dehydrobromination, facilitated by a strong base. This document outlines the reaction mechanism, detailed experimental protocols, and quantitative data to support researchers in the replication and optimization of this synthesis.
Reaction Principle and Mechanism
The synthesis of acetylenedicarboxylic acid from meso-dibromosuccinic acid is a classic example of a double dehydrobromination reaction.[1] In this process, two molecules of hydrogen bromide (HBr) are eliminated from the starting material, meso-dibromosuccinic acid, to form a carbon-carbon triple bond, resulting in acetylenedicarboxylic acid. This reaction is typically carried out in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), in an alcoholic solvent like ethanol (B145695) or methanol.[2][3][4]
The reaction proceeds in a stepwise manner. The first dehydrobromination yields an intermediate bromoalkene, which then undergoes a second, more forcing, elimination to form the alkyne. The overall transformation can be represented as follows:
Overall Reaction: HOOC-CH(Br)-CH(Br)-COOH + 2 KOH → HOOC-C≡C-COOH + 2 KBr + 2 H₂O
Quantitative Data Summary
The following tables summarize the key quantitative data from various cited experimental protocols for the synthesis of acetylenedicarboxylic acid.
Table 1: Reagent Quantities and Ratios
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Molar Ratio (to meso-dibromosuccinic acid) | Reference |
| meso-Dibromosuccinic Acid | 275.9 | 100 | 27.6 | - | 1 | [2] |
| meso-Dibromosuccinic Acid | 275.9 | 360 | 100 | - | 1 | [3] |
| Potassium Hydroxide | 56.1 | 550 | 31 | - | 5.5 | [2] |
| Potassium Hydroxide | 56.1 | 2200 | 122 | - | 6.1 | [3] |
| Ethanol (95%) | - | - | - | 180 | - | [2] |
| Methanol (95%) | - | - | - | 700 | - | [3] |
Table 2: Reaction Conditions and Yields
| Parameter | Value | Reference |
| Reaction Time | 45 minutes | [2] |
| Reaction Time | 1 hour and 15 minutes | [3] |
| Reaction Temperature | Reflux | [2][3] |
| Solvent | Ethanol (95%) | [2] |
| Solvent | Methanol (95%) | [3] |
| Product Yield | 69% | [2] |
| Product Yield | 73-88% | [3] |
| Melting Point | 179-181 °C (decomposition) | [2] |
| Melting Point | 175-176 °C (decomposition) | [3] |
Detailed Experimental Protocols
Two representative experimental protocols are detailed below, providing step-by-step instructions for the synthesis.
Protocol 1: Synthesis in Ethanol[2]
Materials:
-
meso-Dibromosuccinic acid: 27.6 g (100 mmol)
-
Potassium hydroxide: 31 g (550 mmol)
-
Ethanol (95%): 180 mL
-
Concentrated Sulfuric Acid
-
tert-Butyl methyl ether
-
Sodium sulfate (B86663) (for drying)
Equipment:
-
500 mL round-bottom flask
-
Reflux condenser
-
Heatable magnetic stirrer with stir bar
-
Büchner funnel and suction flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A solution of 31 g (550 mmol) of potassium hydroxide in 180 mL of 95% ethanol is prepared in a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
To this solution, 27.6 g (100 mmol) of meso-dibromosuccinic acid is added.
-
The reaction mixture is heated to reflux with stirring for 45 minutes.
-
After cooling, the solid precipitate (a mixture of potassium bromide and dipotassium (B57713) acetylenedicarboxylate) is collected by suction filtration and washed with a small amount of ethanol.[2][3]
-
The solid is dissolved in 65 mL of water, and a solution of 2 mL of concentrated sulfuric acid in 7.5 mL of water is added to precipitate the monopotassium salt of acetylenedicarboxylic acid.
-
The mixture is allowed to stand for at least 3 hours to ensure complete crystallization.
-
The precipitated monopotassium salt is collected by suction filtration.
-
The salt is then dissolved in a mixture of 15 mL of concentrated sulfuric acid and 60 mL of water.
-
The aqueous solution is extracted five times with 50 mL portions of tert-butyl methyl ether.
-
The combined ether extracts are dried over anhydrous sodium sulfate.
-
The solvent is removed using a rotary evaporator to yield acetylenedicarboxylic acid as a colorless solid.
Protocol 2: Synthesis in Methanol[3]
Materials:
-
α,β-Dibromosuccinic acid: 100 g (0.36 mole)
-
Potassium hydroxide: 122 g (2.2 moles)
-
Methanol (95%): 700 mL
-
Concentrated Sulfuric Acid
-
Ether
Equipment:
-
2 L round-bottom flask
-
Reflux condenser
-
Steam bath
-
Büchner funnel and suction flask
-
Separatory funnel
Procedure:
-
A solution of potassium hydroxide is prepared by dissolving 122 g (2.2 moles) of potassium hydroxide in 700 cc of 95% methyl alcohol in a 2-L round-bottomed flask fitted with a reflux condenser.[3]
-
To this alkaline solution, 100 g (0.36 mole) of α,β-dibromosuccinic acid is added.[3]
-
The mixture is refluxed for one hour and fifteen minutes on a steam bath.[3]
-
The reaction mixture is cooled and the precipitated salts are collected by suction filtration.[3]
-
The mixed salts are washed with 200 cc of methyl alcohol.[3]
-
The salt mixture is dissolved in 270 cc of water, and the acid potassium salt is precipitated by adding 8 cc of concentrated sulfuric acid in 30 cc of water.[3]
-
After standing for at least three hours, the acid salt is collected by filtration.[3]
-
The acid salt is dissolved in 240 cc of water to which 60 cc of concentrated sulfuric acid has been added.[3]
-
The solution is extracted with five 100-cc portions of ether.[3]
-
The combined ether solutions are evaporated to dryness on a steam bath to yield hydrated crystals of acetylenedicarboxylic acid.[3]
-
The crystals are dried in a vacuum desiccator over concentrated sulfuric acid.[3]
Visualizations
Reaction Pathway
The following diagram illustrates the two-step elimination reaction for the synthesis of acetylenedicarboxylic acid.
Caption: Reaction pathway from meso-dibromosuccinic acid.
Experimental Workflow
This diagram outlines the general experimental workflow for the synthesis and purification of acetylenedicarboxylic acid.
Caption: General experimental workflow for the synthesis.
References
- 1. Acetylenedicarboxylate as a linker in the engineering of coordination polymers and metal–organic frameworks: challenges and potential - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02665A [pubs.rsc.org]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Acetylenedicarboxylic acid - Wikipedia [en.wikipedia.org]
